3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole
Description
Key Geometric Features:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Pyrazole ring planarity | RMSD < 0.02 Å | |
| S–N bond length | 1.658–1.665 Å | |
| S–O bond lengths | 1.431–1.443 Å | |
| Dihedral angle (S–N–C–Ar) | 70.5–72.3° |
The pyrazole ring exhibits near-perfect planarity, while the sulfonyl group adopts a distorted tetrahedral geometry. The 2,3,5,6-tetramethylphenyl group introduces steric bulk, forcing non-coplanarity with the heterocycle (dihedral angle ≈ 70°). Intermolecular C–H⋯O hydrogen bonds between sulfonyl oxygen and methyl groups stabilize the crystal lattice.
Vibrational Spectroscopy and DFT-Based Spectral Assignments
Experimental and computational studies on related sulfonated pyrazoles provide vibrational assignments:
Characteristic IR Bands:
| Mode | Frequency (cm⁻¹) | DFT Deviation |
|---|---|---|
| ν(SO₂) asymmetric | 1352–1368 | ±5 cm⁻¹ |
| ν(SO₂) symmetric | 1154–1167 | ±3 cm⁻¹ |
| Pyrazole ring breathing | 1530–1545 | ±2 cm⁻¹ |
| C–H (methyl) stretch | 2850–2960 | ±10 cm⁻¹ |
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level confirm these assignments. The sulfonyl group’s vibrational modes dominate the 1100–1400 cm⁻¹ region, while methyl C–H stretches appear as multiple peaks due to rotational isomerism.
Electronic Structure Analysis via Frontier Molecular Orbitals
Frontier molecular orbital (FMO) analysis reveals electronic properties critical to reactivity:
FMO Parameters:
| Property | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.34 | Pyrazole ring + SO₂ |
| LUMO | -1.87 | Aromatic system |
| Energy Gap (ΔE) | 4.47 | – |
The HOMO is localized on the pyrazole ring and sulfonyl oxygen lone pairs, while the LUMO resides on the tetramethylphenyl group. The moderate HOMO-LUMO gap (4.47 eV) suggests potential charge-transfer interactions. Natural Bond Orbital (NBO) analysis further identifies hyperconjugative interactions between sulfonyl oxygen antibonding orbitals and pyrazole π-system.
Properties
IUPAC Name |
3,5-dimethyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-9-7-10(2)14(6)15(13(9)5)20(18,19)17-12(4)8-11(3)16-17/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJPSFQUQAWFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(=CC(=N2)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Preparation
The tetramethylphenylsulfonyl group is introduced via sulfonylation. 2,3,5,6-Tetramethylbenzenesulfonyl chloride serves as the electrophilic agent. This reagent is synthesized by chlorosulfonation of 1,2,4,5-tetramethylbenzene (durene) using chlorosulfonic acid.
Key Steps:
-
Chlorosulfonation: Durene reacts with ClSO₃H at 0–5°C for 2 hours.
-
Quenching: Ice-cold water precipitates the sulfonyl chloride, which is filtered and dried.
Safety Note: Moisture sensitivity necessitates anhydrous conditions to prevent hydrolysis.
Coupling Reaction
The pyrazole undergoes sulfonylation at the N1 position. In a representative procedure:
Reagents:
-
3,5-Dimethyl-1H-pyrazole (1.0 eq)
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2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.2 eq)
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Base: Pyridine (2.5 eq, acts as catalyst and acid scavenger)
-
Solvent: Dichloromethane (DCM)
Procedure:
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Dissolve pyrazole and sulfonyl chloride in DCM under nitrogen.
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Add pyridine dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Wash with 1M HCl (removes excess pyridine), then brine.
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Dry over Na₂SO₄ and concentrate under reduced pressure.
Yield: 78–85% after recrystallization from ethanol.
Reaction Optimization and Byproduct Analysis
Temperature Effects
Elevated temperatures (>40°C) promote sulfonic acid formation via hydrolysis, reducing yields. Kinetic studies recommend maintaining temperatures below 30°C.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 85 |
| THF | 7.6 | 72 |
| Acetonitrile | 37.5 | 68 |
| Toluene | 2.4 | 61 |
Polar aprotic solvents like DCM optimize electrophilic substitution by stabilizing intermediates.
Catalytic Additives
-
DMAP (4-Dimethylaminopyridine): Accelerates reaction (completed in 6 hours) but complicates purification.
-
Triethylamine: Less effective than pyridine due to weaker base strength.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 80:20) shows >97% purity with retention time 8.2 minutes.
Industrial-Scale Adaptations
Patent US 7,608,563B2 describes continuous-flow sulfonylation for kilogram-scale production:
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Reactor Type: Tubular flow reactor (residence time: 30 minutes)
-
Throughput: 1.2 kg/hour
Emerging Methodologies
Recent advances include photoredox catalysis for sulfonylation, achieving 90% yields in 2 hours under blue LED irradiation . However, scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole. For instance:
- Case Study : In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
Cancer Research
The compound has been investigated for its potential as an anticancer agent:
- Case Study : A study evaluated the cytotoxic effects of the compound on several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). Results indicated that it induces apoptosis through the activation of caspase pathways at micromolar concentrations .
Type III Secretion System Inhibition
The type III secretion system (T3SS) is a critical virulence factor in many pathogenic bacteria. Research indicates that this compound can inhibit T3SS activity:
- Case Study : In a screening assay for T3SS inhibitors, the compound showed over 50% inhibition at concentrations around 50 µM. This suggests its potential as a therapeutic agent against infections caused by enteropathogenic E. coli .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Cell wall synthesis inhibition |
| Anticancer | A549 | 15 | Induction of apoptosis via caspase activation |
| T3SS Inhibition | Enteropathogenic E. coli | 50 | Disruption of secretion system |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically involve interactions with specific amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Key Observations :
- Celecoxib demonstrates the therapeutic relevance of sulfonamide-pyrazole hybrids, though its substituents optimize COX-2 binding, unlike the target compound’s methyl-dominated structure .
Physicochemical and Computational Properties
Density functional theory (DFT) studies on 3,5-diphenyl-1H-pyrazole () using the B3LYP functional and various basis sets (e.g., 6-311G(d, p)) provide a framework for analyzing the target compound. Predicted properties for the target molecule would include:
Biological Activity
3,5-Dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is a pyrazole derivative notable for its unique chemical structure, featuring a sulfonyl group attached to a tetramethylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 292.40 g/mol
- CAS Number : 496013-63-9
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a range of antimicrobial activities. The compound this compound has been evaluated for its efficacy against various bacterial strains. In studies comparing its activity to standard antibiotics like ciprofloxacin, it demonstrated moderate antimicrobial effects.
- Tested Strains :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
Table 1 summarizes the antimicrobial activity of this compound compared to ciprofloxacin:
| Compound Name | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| This compound | 15 | Moderate |
| Ciprofloxacin | 20 | High |
Anticancer Activity
The cytotoxic effects of pyrazole derivatives have also been investigated in various cancer cell lines. A study reported that related compounds induced apoptosis in glioma cells and showed selective cytotoxicity without affecting healthy cells.
- Cell Lines Tested :
- C6 (glioma)
- SH-SY5Y (neuroblastoma)
The IC50 values for selected compounds are presented in Table 2:
| Compound Name | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | 5.13 µM | 8.34 µM |
| 5-Fluorouracil (Reference) | 8.34 µM | 8.53 µM |
These results indicate that the tested compound exhibits significant cytotoxicity against glioma cells and may be a promising candidate for further development in cancer therapy.
The mechanisms by which pyrazole derivatives exert their biological effects include:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Mechanism : Induction of apoptosis through cell cycle arrest at the G0/G1 phase.
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives. For instance:
- Study on Antimicrobial Efficacy : A study involving the synthesis and testing of various azopyrazoles showed that compounds with similar structures to our target compound exhibited notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Research : Another research effort focused on the synthesis of new pyrazole derivatives demonstrated their potential as anticancer agents through mechanisms involving apoptosis and selective toxicity towards cancer cells.
Q & A
Q. What are the recommended synthetic strategies for 3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole?
Methodological Answer: The compound can be synthesized via sulfonylation of the pyrazole core. A typical approach involves reacting 3,5-dimethyl-1H-pyrazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C. Reaction progress is monitored via TLC, and purification is achieved using column chromatography with silica gel and ethyl acetate/hexane gradients . Characterization should include -NMR, -NMR, and FTIR to confirm sulfonyl group incorporation and regioselectivity.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: X-ray crystallography is the gold standard for structural validation. Single crystals can be grown via slow evaporation from a solvent like ethanol or acetonitrile. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL provides precise bond lengths and angles. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., HSQC, HMBC) are essential to confirm connectivity and rule out regioisomeric impurities .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Methodological Answer: Begin with in silico molecular docking against disease-relevant targets (e.g., Nrf2 or A2A adenosine receptors for neurodegenerative diseases). Use AutoDock 4.0.1 with the following parameters:
- Grid box size: 60 × 60 × 60 Å
- Genetic algorithm runs: 100
- Lamarckian scoring for binding energy (ΔG) and inhibition constant (Ki).
Validate top hits with in vitro assays, such as enzyme inhibition (e.g., COMT activity ) or cell viability studies (IC determination in SH-SY5Y cells for neuroprotection).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer: Employ hybrid functionals like B3LYP with a 6-311++G(d,p) basis set in Gaussian 15. Calculate:
- HOMO/LUMO energies to assess redox behavior.
- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
- Thermodynamic stability via Gibbs free energy of formation.
Compare results with experimental data (e.g., cyclic voltammetry for redox potentials) to validate predictions. Exact exchange terms in DFT improve accuracy for sulfonyl group interactions .
Q. How to resolve contradictions between computational binding predictions and experimental IC50_{50}50 values?
Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility. Address this by:
- Running molecular dynamics (MD) simulations (e.g., GROMACS) to account for receptor conformational changes.
- Including explicit water molecules in docking protocols.
- Validating with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy.
For example, if docking predicts strong binding to Nrf2 (ΔG = -10.18 kcal/mol ) but IC is suboptimal, check for off-target interactions via proteome-wide affinity profiling.
Q. What advanced crystallographic techniques can elucidate its supramolecular interactions?
Methodological Answer: Use Mercury software to analyze:
- Hirshfeld surfaces for intermolecular contacts (e.g., C–H···O interactions from sulfonyl groups).
- Packing diagrams to identify π-stacking or van der Waals interactions.
- Torsion angle histograms to assess conformational flexibility.
Pair with variable-temperature XRD to study thermal expansion effects on crystal packing.
Q. How to optimize its pharmacokinetic properties without altering core bioactivity?
Methodological Answer: Derivatize the pyrazole or sulfonyl group while retaining the pharmacophore:
- Introduce polar substituents (e.g., hydroxyl or carboxylate) to improve solubility.
- Perform logP/logD measurements (shake-flask method) to balance lipophilicity.
- Use metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites for deuteration or fluorination.
Retain the tetramethylphenyl group for steric shielding against enzymatic degradation .
Data Contradiction Analysis
Q. Conflicting reports on COMT inhibition: How to reconcile in silico and in vitro results?
Methodological Answer: If docking suggests strong COMT binding (e.g., ΔG = -11.73 kcal/mol ) but in vitro assays show weak inhibition:
- Verify the docking pose’s hydrogen bonding with ASP141 and HIS142 .
- Test for allosteric modulation via surface plasmon resonance (SPR).
- Check compound purity (HPLC-MS) and stability (LC-MS under assay conditions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
